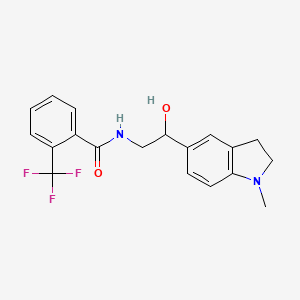
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TH-302, is a hypoxia-activated prodrug that has shown promising results in preclinical and clinical studies as an anticancer agent.
Mechanism of Action
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide is a prodrug that is selectively activated in hypoxic regions of tumors. Hypoxia is a common feature of solid tumors, as the rapid growth of tumor cells often outpaces the growth of blood vessels that supply oxygen to the tumor. N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide is activated by reduction of the nitroimidazole moiety in hypoxic regions of tumors, which leads to the release of the active drug, bromo-isophosphoramide mustard (Br-IPM). Br-IPM is a DNA alkylating agent that induces DNA damage and inhibits DNA synthesis, leading to tumor cell death.
Biochemical and Physiological Effects
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to induce tumor cell death by multiple mechanisms, including DNA damage, inhibition of DNA synthesis, and induction of apoptosis. It has also been shown to inhibit tumor growth and metastasis in preclinical models of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been well-tolerated in clinical trials, with manageable side effects such as fatigue, nausea, and vomiting.
Advantages and Limitations for Lab Experiments
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments, including its selective activation in hypoxic regions of tumors, which allows for targeted therapy of solid tumors. N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has also been shown to be effective against a variety of tumor types, making it a promising candidate for combination therapy with other anticancer agents. However, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has limitations in terms of its stability and solubility, which can affect its efficacy and bioavailability in vivo.
Future Directions
For N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide include further preclinical and clinical studies to optimize its dosing, administration, and combination therapy with other anticancer agents. N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has also shown potential for use in combination with radiation therapy, which can enhance its efficacy in hypoxic regions of tumors. Additionally, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide may have applications in other diseases that are characterized by hypoxia, such as cardiovascular and respiratory diseases.
Synthesis Methods
The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide involves the reaction of 2-(trifluoromethyl)benzoic acid with N-(2-aminoethyl)-1-methylindole-5-carboxamide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The resulting intermediate is then treated with 2-(bromomethyl)-1,3-dioxolane to form the final product, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide.
Scientific Research Applications
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has shown promising results in preclinical and clinical studies as an anticancer agent. It is a prodrug that is selectively activated in hypoxic regions of tumors, which are often resistant to conventional chemotherapy and radiation therapy. N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide has been shown to induce tumor cell death by multiple mechanisms, including DNA damage, inhibition of DNA synthesis, and induction of apoptosis.
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-24-9-8-12-10-13(6-7-16(12)24)17(25)11-23-18(26)14-4-2-3-5-15(14)19(20,21)22/h2-7,10,17,25H,8-9,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMAASSMULGERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2900849.png)

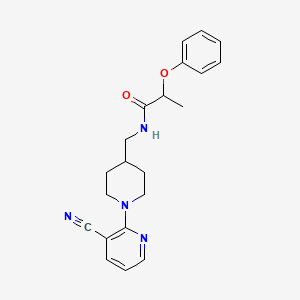

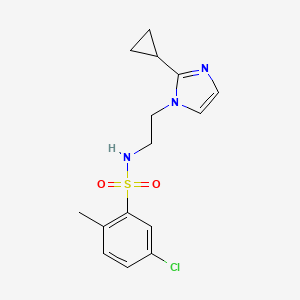
![(1R,5S)-8-(benzylsulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2900856.png)
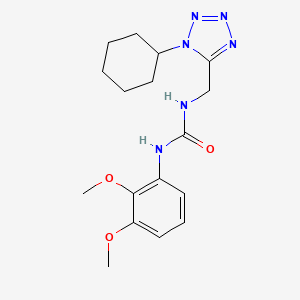
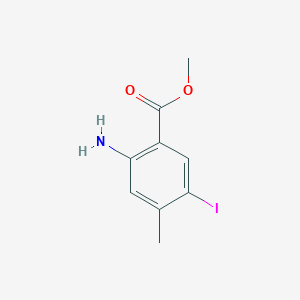
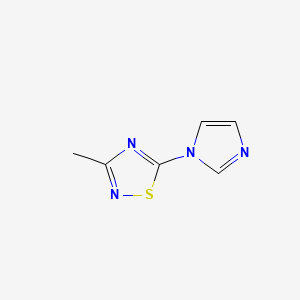
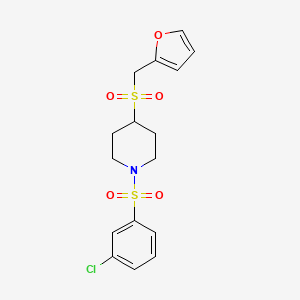
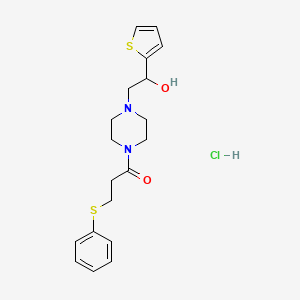
![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2900865.png)

